molecular formula C18H26O2 B12663917 2-(Phenylmethylene)heptyl butyrate CAS No. 71648-38-9

2-(Phenylmethylene)heptyl butyrate

Cat. No.: B12663917
CAS No.: 71648-38-9
M. Wt: 274.4 g/mol
InChI Key: ZWBLIRYRNUJIKV-SAPNQHFASA-N
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Description

2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

2-(Phenylmethylene)heptyl butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.

    Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.

Uniqueness

2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.

Properties

CAS No.

71648-38-9

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

[(2E)-2-benzylideneheptyl] butanoate

InChI

InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+

InChI Key

ZWBLIRYRNUJIKV-SAPNQHFASA-N

Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC

Origin of Product

United States

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